Darifenacin Impurity A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic Acid is an impurity of Darifenacin, a medication to treat urinary incontinence. It works by blocking the M3 muscarinic acetylcholine receptor.
Mechanism of Action
Target of Action
Darifenacin Impurity A, like Darifenacin, primarily targets the M3 muscarinic acetylcholine receptors . These receptors play a crucial role in mediating bladder muscle contractions .
Mode of Action
This compound selectively antagonizes the muscarinic M3 receptor . This means it binds to these receptors and blocks their action, thereby inhibiting bladder muscle contractions . This block reduces the urgency to urinate .
Biochemical Pathways
The M3 receptors are involved in the contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function . By blocking these receptors, this compound affects these pathways and their downstream effects.
Pharmacokinetics
After oral administration, Darifenacin is well absorbed from the gastrointestinal tract . Very little unchanged drug (<2%) is recovered in the feces . Darifenacin possesses a moderate-to-high hepatic extraction ratio, with high plasma clearance (36–52 L/h) and a volume of distribution (165–276L) that exceeds total body water . It is highly protein bound (98%), primarily to α1-acid glycoprotein . Darifenacin is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and feces . The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the reduction of the urgency to urinate . By blocking the M3 muscarinic acetylcholine receptors, it inhibits bladder muscle contractions, thereby reducing the urgency to urinate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Furthermore, several possibly important drug-drug interactions have been identified with Darifenacin, including ketoconazole, erythromycin, and fluconazole, each of which increases Darifenacin mean Cmax by 9.52-, 2.28- and 1.88-fold, respectively .
Biochemical Analysis
Biochemical Properties
Darifenacin Impurity A plays a role in biochemical reactions primarily as a byproduct of the synthesis and degradation of darifenacin hydrobromide. It interacts with various enzymes and proteins involved in the metabolic pathways of darifenacin. The impurity is identified using high-performance liquid chromatography (HPLC) and liquid chromatography coupled with ion trap mass spectrometry (LC-MS/MS). The nature of these interactions includes binding to enzymes responsible for the oxidative degradation of darifenacin .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with the muscarinic M3 receptors, similar to darifenacin. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. The impurity may alter the normal function of bladder smooth muscle cells by modulating the contraction and relaxation processes mediated by M3 receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with muscarinic M3 receptors. By antagonizing these receptors, the impurity can inhibit the contraction of bladder smooth muscle, leading to reduced urgency and frequency of urination. Additionally, this compound may inhibit or activate specific enzymes involved in the metabolic pathways of darifenacin, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The impurity’s stability and degradation are influenced by various factors, including pH, temperature, and exposure to light. Forced degradation studies have shown that this compound is stable under acidic, alkaline, and photolytic conditions but susceptible to oxidative degradation. Long-term effects on cellular function observed in in vitro and in vivo studies indicate that the impurity can persist and accumulate, potentially leading to adverse effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the impurity may have minimal impact on cellular function, while at higher doses, it can cause toxic or adverse effects. Threshold effects observed in these studies suggest that there is a dosage level beyond which the impurity’s impact becomes significant. High doses of this compound can lead to symptoms such as dry mouth, constipation, and other antimuscarinic side effects .
Metabolic Pathways
This compound is involved in the metabolic pathways of darifenacin, primarily mediated by hepatic cytochrome P450 enzymes CYP2D6 and CYP3A4. These enzymes facilitate the monohydroxylation, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen. The impurity’s presence can affect metabolic flux and metabolite levels, potentially altering the pharmacokinetic profile of darifenacin .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The impurity’s localization and accumulation are influenced by its binding affinity to plasma proteins, primarily alpha-1-acid glycoprotein. This binding can affect the impurity’s bioavailability and distribution within the body .
Subcellular Localization
The subcellular localization of this compound involves its targeting to specific compartments or organelles within the cell. Post-translational modifications and targeting signals direct the impurity to locations such as the endoplasmic reticulum and lysosomes. These localizations can influence the impurity’s activity and function, potentially leading to cellular stress and altered metabolic processes .
Biological Activity
Darifenacin is a selective muscarinic M3 receptor antagonist primarily used for the treatment of overactive bladder (OAB). The focus of this article is on "Darifenacin Impurity A," a compound that may arise during the synthesis of darifenacin and its implications for biological activity, safety, and efficacy.
Overview of Darifenacin
Darifenacin works by blocking the M3 muscarinic receptors in the bladder, which reduces involuntary contractions and urinary urgency. This pharmacological action is crucial for managing symptoms associated with OAB, such as increased frequency of urination and urge incontinence. The selectivity of darifenacin for M3 receptors over other muscarinic subtypes (M1 and M2) contributes to its therapeutic profile, minimizing side effects related to cognitive function and cardiovascular health .
Identification of Impurities
This compound refers to specific dimer impurities that can form during the manufacturing process of darifenacin hydrobromide. Recent studies have identified two significant dimer impurities: Darifenacin dimer and Darifenacin dimer-1. These impurities were characterized using high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy .
Table 1: Characteristics of Identified Impurities
Impurity Name | Structure Description | Retention Time (HPLC) |
---|---|---|
Darifenacin dimer | Dimer formed by condensation reactions | Specific retention time confirmed by co-injection |
Darifenacin dimer-1 | Another variant resulting from similar reactions | Specific retention time confirmed by co-injection |
Biological Activity and Safety Profile
The biological activity of darifenacin is primarily linked to its interaction with the M3 receptor. However, the presence of impurities like this compound can potentially alter this activity. Studies have indicated that impurities may affect the pharmacodynamics and pharmacokinetics of the drug, leading to variations in efficacy and safety profiles.
Case Study: Clinical Efficacy
A pooled analysis from three phase III clinical trials involving 1059 patients demonstrated that darifenacin significantly reduced symptoms of OAB, including incontinence episodes and urgency. Patients receiving darifenacin reported high satisfaction rates, with common adverse effects being dry mouth and constipation . The presence of impurities was noted to have minimal impact on these outcomes; however, rigorous monitoring for impurities is essential to ensure patient safety.
Research Findings on Impurities
Research has shown that impurities can arise from various stages in the synthesis process. The condensation reactions leading to this compound suggest that maintaining strict control over synthetic pathways is crucial to minimize the formation of such compounds . The implications for drug development include:
- Regulatory Compliance : Ensuring that impurity levels are within acceptable limits as per regulatory standards.
- Efficacy Assurance : Understanding how impurities affect drug action can help refine formulations for better therapeutic outcomes.
- Safety Monitoring : Continuous assessment of impurity profiles is necessary to avoid adverse effects associated with unknown compounds.
Properties
CAS No. |
1048979-16-3 |
---|---|
Molecular Formula |
C28H29NO3 |
Molecular Weight |
427.53 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.